1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid
Overview
Description
1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid is an organic compound that features a bromophenyl group attached to a cyclopropane ring via a phenoxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid typically involves the reaction of 4-bromophenol with cyclopropanecarboxylic acid derivatives. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with a cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxymethyl-cyclopropane derivatives.
Oxidation: Formation of 4-bromophenoxymethyl-cyclopropanecarboxaldehyde or 4-bromophenoxymethyl-cyclopropanecarboxylic acid.
Reduction: Formation of 1-(4-bromophenoxymethyl)-cyclopropanol.
Scientific Research Applications
1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The phenoxymethyl linkage allows for flexibility and proper orientation of the functional groups, facilitating interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the cyclopropane ring.
1-(4-Bromophenyl)-cyclopropanecarboxylic acid: Similar but without the phenoxymethyl linkage.
4-Bromophenoxymethylbenzoic acid: Contains a benzoic acid moiety instead of a cyclopropane ring.
Uniqueness
1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a phenoxymethyl linkage, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZDXXPBNOCKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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